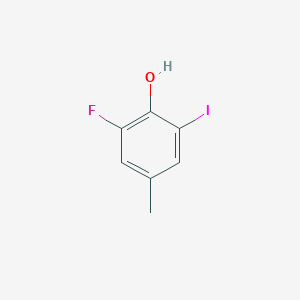
Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate is a synthetic organic compound belonging to the pyrazolidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylpyrazolidine ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparison with Similar Compounds
- Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Pyrrolidine-2,3-dione derivatives
Comparison: Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate stands out due to its unique pyrazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications. For instance, while Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily used in synthetic chemistry, this compound shows promise in medicinal chemistry due to its potential enzyme inhibitory activity .
Properties
CAS No. |
76932-77-9 |
|---|---|
Molecular Formula |
C12H15FN2O2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-7-10(12(16)17-2)11(15-14-7)8-3-5-9(13)6-4-8/h3-7,10-11,14-15H,1-2H3 |
InChI Key |
UOMNAOOPPJBNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(NN1)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


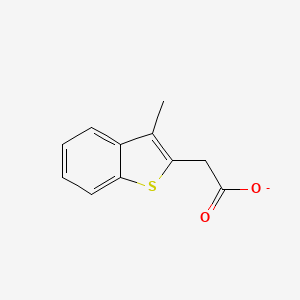
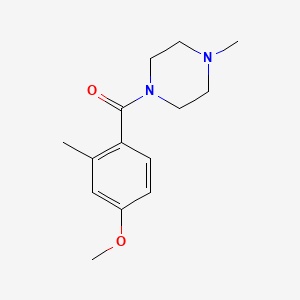
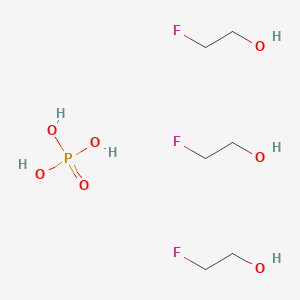
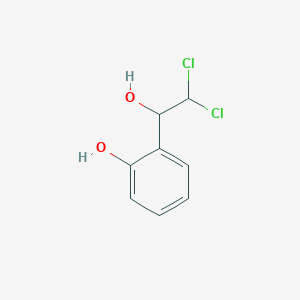
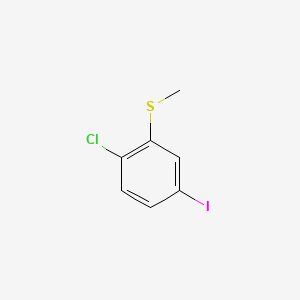
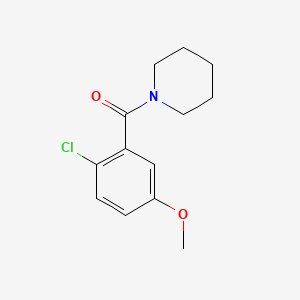
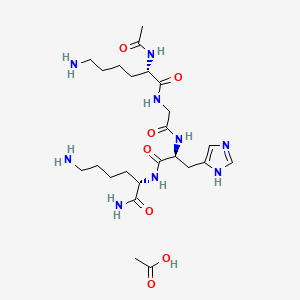
![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
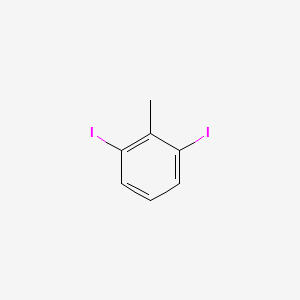

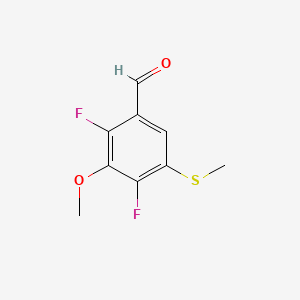
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
